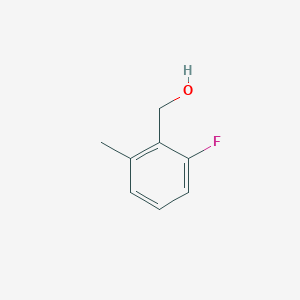

(2-Fluoro-6-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNVHMPHEKQVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-6-methylphenyl)methanol (CAS No. 478163-35-8)

A Keystone Building Block for Advanced Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (2-Fluoro-6-methylphenyl)methanol, a fluorinated benzyl alcohol derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, structural characterization, reactivity, and potential applications, offering field-proven insights for its effective utilization in the laboratory.

Physicochemical Properties and Structural Attributes

(2-Fluoro-6-methylphenyl)methanol, with the molecular formula C₈H₉FO, is a white to off-white crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxymethyl group, a fluorine atom, and a methyl group, all in a sterically demanding 1,2,3-arrangement.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 478163-35-8 | [1][2] |

| Molecular Formula | C₈H₉FO | [2] |

| Molecular Weight | 140.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

The ortho-fluoro and ortho-methyl substituents flanking the methanol moiety are critical to its chemical behavior. The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring and the acidity of the hydroxyl proton. Steric hindrance from both ortho groups can direct the reactivity of the molecule in subsequent synthetic steps, making it a valuable building block for creating complex molecular architectures.

Synthesis of (2-Fluoro-6-methylphenyl)methanol

While specific peer-reviewed synthetic procedures for (2-Fluoro-6-methylphenyl)methanol are not extensively detailed in publicly available literature, its synthesis can be reliably achieved through the reduction of corresponding carbonyl compounds, namely 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid (or its esters).

Synthetic Pathways Overview

Caption: Plausible synthetic routes to (2-Fluoro-6-methylphenyl)methanol.

Exemplary Protocol 1: Reduction of 2-Fluoro-6-methylbenzaldehyde

This protocol is based on the well-established method of reducing aldehydes to primary alcohols using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-fluoro-6-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reduction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The stoichiometry typically involves a slight excess of the hydride reagent.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Exemplary Protocol 2: Reduction of 2-Fluoro-6-methylbenzoic Acid

For the reduction of the corresponding carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. This reaction must be carried out under anhydrous conditions.

Reaction Scheme:

Step-by-Step Methodology:

-

Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve 2-fluoro-6-methylbenzoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure complete reduction.

-

Quenching (Fieser Workup): Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts, making them easy to filter.

-

Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. The filtrate contains the desired product.

-

Purification: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.

Spectroscopic Characterization

While publicly available, fully assigned spectra for this specific compound are scarce, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (2-Fluoro-6-methylphenyl)methanol.

Predicted ¹H NMR (in CDCl₃):

-

Aromatic Protons (3H): A complex multiplet pattern in the range of δ 6.8-7.3 ppm. The coupling with the fluorine atom will further split these signals.

-

Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm.

-

Methyl Protons (-CH₃, 3H): A singlet around δ 2.3 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration-dependent, typically between δ 1.5-3.0 ppm.

Predicted ¹³C NMR (in CDCl₃):

-

Aromatic Carbons (6C): Signals in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine will show a large C-F coupling constant.

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch | 1000-1250 | Strong |

| C-F Stretch | 1000-1400 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), and the formation of a stable benzyl cation.

Reactivity and Applications in Medicinal Chemistry

(2-Fluoro-6-methylphenyl)methanol serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl group.

Key Reactions

The primary alcohol can be readily converted into other functional groups, making it a valuable precursor for more complex molecules. A key reaction is its conversion to the corresponding benzyl chloride.

Caption: Conversion to the corresponding benzyl chloride.

This transformation, as indicated in patent literature[3], can be achieved using thionyl chloride (SOCl₂) in toluene with a catalytic amount of N,N-dimethylformamide (DMF). The resulting benzyl chloride is a highly reactive electrophile, suitable for a variety of nucleophilic substitution reactions to form ethers, esters, amines, and to introduce the 2-fluoro-6-methylbenzyl moiety into target molecules.

Role in Drug Discovery

Fluorinated building blocks are of paramount importance in modern drug design. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

(2-Fluoro-6-methylphenyl)methanol is a valuable building block for several reasons:

-

Metabolic Stability: The fluorine and methyl groups can sterically and electronically hinder metabolic oxidation of the aromatic ring.

-

Conformational Control: The ortho-substituents can lock the conformation of the benzyl group, which can be crucial for binding to a biological target.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance binding interactions and improve membrane permeability.

While specific drugs derived from this intermediate are not widely publicized, its use in the synthesis of bicycloamine derivatives with potential therapeutic applications has been noted.[3] These derivatives are being investigated for their activity as sodium channel inhibitors, with potential applications in treating neuropathy, epilepsy, and pain.[3]

Safety and Handling

As a fluorinated organic compound, (2-Fluoro-6-methylphenyl)methanol requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Fire Safety: While not highly flammable, it is a combustible solid. Keep away from open flames and high temperatures.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(2-Fluoro-6-methylphenyl)methanol is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a combination of steric and electronic properties that can be leveraged to synthesize novel and effective therapeutic agents. While detailed synthetic and characterization data in the public domain is limited, its preparation via standard reduction methods is straightforward. The true value of this compound lies in its potential to introduce a metabolically stable and conformationally constrained fluorinated moiety into complex drug candidates, making it a valuable tool for the modern synthetic chemist.

References

Sources

Synthesis of (2-Fluoro-6-methylphenyl)methanol

An In-depth Technical Guide to the

Abstract

(2-Fluoro-6-methylphenyl)methanol is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its ortho-fluoro and methyl substituents. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective and commonly employed synthetic routes. The discussion is grounded in established chemical principles, offering field-proven insights to ensure reliable and reproducible outcomes.

Introduction: Significance and Synthetic Overview

The strategic placement of a fluorine atom and a methyl group ortho to a hydroxymethyl group on a benzene ring makes (2-Fluoro-6-methylphenyl)methanol a valuable synthon. The fluorine atom can modulate the acidity of the benzylic proton, influence metabolic stability, and participate in hydrogen bonding, while the methyl group provides steric bulk and lipophilicity. These features are highly sought after in the design of novel pharmaceutical agents and functional materials.

The synthesis of this target molecule can be approached through several distinct chemical transformations. The most logical and industrially scalable strategies involve the functional group manipulation of readily available precursors. This guide will focus on three primary, well-established pathways:

-

Route A: Reduction of 2-Fluoro-6-methylbenzaldehyde.

-

Route B: Reduction of 2-Fluoro-6-methylbenzoic Acid and its Derivatives.

-

Route C: Organometallic Approaches via Grignard or Organolithium Reagents.

Each of these routes offers unique advantages and challenges, which will be discussed in detail to allow for an informed selection based on available starting materials, scalability, and laboratory capabilities.

Synthetic Strategies and Mechanistic Insights

Route A: Reduction of 2-Fluoro-6-methylbenzaldehyde

This is arguably the most direct and efficient pathway, contingent on the availability of the parent aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Causality of Experimental Choices: The choice of reducing agent is critical. For this transformation, mild and selective reducing agents are preferred to avoid side reactions. Sodium borohydride (NaBH₄) is an excellent choice due to its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful hydrides. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Self-Validating System: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot. The final product can be readily purified by simple extraction and solvent evaporation, often yielding a high-purity product without the need for chromatography.

Caption: Workflow for the reduction of 2-Fluoro-6-methylbenzaldehyde.

Route B: Reduction of 2-Fluoro-6-methylbenzoic Acid

When the corresponding benzoic acid is more accessible or cost-effective, its reduction presents another viable route. 2-Fluoro-6-methylbenzoic acid is a known building block in the synthesis of some EGFR inhibitors and other pharmaceuticals.[1]

Causality of Experimental Choices: Carboxylic acids are less reactive towards nucleophilic reducing agents than aldehydes. Therefore, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation, efficiently reducing carboxylic acids to primary alcohols. The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with protic solvents. Catalytic hydrogenation using catalysts like ruthenium on carbon (Ru/C) can also be employed, often under high pressure and temperature, which may be advantageous for large-scale synthesis.[2][3]

Self-Validating System: The reaction requires careful monitoring, often by quenching small aliquots and analyzing them by GC-MS or LC-MS to confirm the complete consumption of the starting material. The work-up procedure for LiAlH₄ reactions is critical and must be performed with caution to safely quench the excess reagent.

Caption: Synthesis via reduction of 2-Fluoro-6-methylbenzoic acid.

Route C: Organometallic Approaches

This strategy builds the target molecule by forming a new carbon-carbon bond. A common approach is the reaction of an organometallic reagent with formaldehyde.

Causality of Experimental Choices: The choice of starting material dictates the specific organometallic reagent. If starting from 2-fluoro-6-methylbromobenzene, a Grignard reagent can be formed by reacting it with magnesium metal in an anhydrous ether solvent.[4][5] The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde. Alternatively, directed ortho-lithiation can be employed, starting from 1-fluoro-3-methylbenzene.[6][7][8][9][10] The fluorine atom can direct the lithiation to the adjacent ortho position.

Self-Validating System: The formation of the Grignard reagent is often the critical step and can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution.[5] The reaction with formaldehyde is typically rapid. The progress can be monitored by quenching an aliquot and analyzing by GC-MS. Strict anhydrous conditions are paramount for the success of these reactions, as Grignard and organolithium reagents are highly moisture-sensitive.[11][12]

Caption: Grignard-based synthesis of (2-Fluoro-6-methylphenyl)methanol.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Fluoro-6-methylbenzaldehyde

Materials:

-

2-Fluoro-6-methylbenzaldehyde (1.0 eq)[13]

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-fluoro-6-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-6-methylphenyl)methanol.

-

If necessary, purify the product by flash column chromatography.

Data Summary

| Property | (2-Fluoro-6-methylphenyl)methanol | 2-Fluoro-6-methylbenzaldehyde | 2-Fluoro-6-methylbenzoic acid |

| CAS Number | 478163-35-8[14][15][16][17] | 117752-04-2[13] | 90259-27-1[18][19][20] |

| Molecular Formula | C₈H₉FO[14][21] | C₈H₇FO[13] | C₈H₇FO₂[18][20] |

| Molecular Weight | 140.16 g/mol [14][21] | 138.14 g/mol [13] | 154.14 g/mol [18][20] |

Conclusion

The synthesis of (2-Fluoro-6-methylphenyl)methanol can be accomplished through several reliable methods. The reduction of the corresponding aldehyde offers the most direct and high-yielding approach, while the reduction of the benzoic acid provides a solid alternative. Organometallic routes, although more demanding in terms of experimental conditions, offer flexibility in precursor selection. The choice of the optimal synthetic route will ultimately depend on factors such as the cost and availability of starting materials, desired scale, and the technical capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

-

University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

-

MySkinRecipes. (n.d.). (2-Fluoro-6-methylphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methylbenzaldehyde. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

AbacipharmTech. (n.d.). (2-Fluoro-6-methylphenyl)methanol. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

-

Pearson. (n.d.). What alcohols are obtained from the reduction of the following compounds with sodium borohydride? a. 2-methylpropanal b. cyclohexanone. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-fluoro-3-methylbenzene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHYLBENZENE | CAS 352-70-5. Retrieved from [Link]

-

Stenutz. (n.d.). 1-fluoro-3-methylbenzene. Retrieved from [Link]

-

ResearchGate. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). (2-Fluoro-6-methylphenyl)methanol - CAS:478163-35-8. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1-FLUORO-3-METHYLBENZENE | CAS 352-70-5 [matrix-fine-chemicals.com]

- 10. 1-fluoro-3-methylbenzene [stenutz.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. 2-Fluoro-6-methylbenzaldehyde | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (2-Fluoro-6-methylphenyl)methanol [myskinrecipes.com]

- 15. (2-Fluoro-6-methylphenyl)methanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 16. 478163-35-8|(2-Fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 17. (2-Fluoro-6-methylphenyl)methanol - CAS:478163-35-8 - Sunway Pharm Ltd [3wpharm.com]

- 18. scbt.com [scbt.com]

- 19. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]

- 20. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to (2-Fluoro-6-methylphenyl)methanol: Molecular Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-methylphenyl)methanol, a substituted benzyl alcohol derivative, is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a methyl group on the aromatic ring ortho to the hydroxymethyl group imparts unique steric and electronic properties to the molecule. These features can significantly influence the reactivity, conformational preference, and biological activity of larger molecules derived from this starting material. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and a thorough analysis of its spectroscopic data.

Molecular Structure and Chemical Formula

(2-Fluoro-6-methylphenyl)methanol possesses the chemical formula C₈H₉FO . Its molecular weight is 140.15 g/mol .[1][2][3] The structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 6, and a hydroxymethyl group (-CH₂OH) at position 1. The systematic IUPAC name for this compound is (2-Fluoro-6-methylphenyl)methanol. It is also commonly referred to as 2-Fluoro-6-methylbenzyl alcohol.

Key Identifiers:

The spatial arrangement of the ortho substituents (fluorine and methyl) around the benzylic carbon creates a sterically hindered environment. This steric hindrance can influence the rotational freedom of the hydroxymethyl group and affect the molecule's interaction with reagents and biological targets. The electronegative fluorine atom also modulates the electron density of the aromatic ring and the acidity of the hydroxyl proton.

Synthesis of (2-Fluoro-6-methylphenyl)methanol

A reliable and common method for the synthesis of (2-Fluoro-6-methylphenyl)methanol is the reduction of the corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[6][7] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[1] The causality behind this choice of reagent lies in LiAlH₄'s ability to efficiently reduce carboxylic acids to primary alcohols, a reaction for which milder reducing agents like sodium borohydride are generally ineffective.

The synthesis can also be envisioned through the reduction of 2-fluoro-6-methylbenzaldehyde. However, the carboxylic acid is often a more readily available starting material.

Synthetic Pathway: Reduction of 2-Fluoro-6-methylbenzoic Acid

The overall transformation involves the conversion of the carboxylic acid group (-COOH) to a primary alcohol group (-CH₂OH).

Caption: Synthetic route to (2-Fluoro-6-methylphenyl)methanol.

Experimental Protocol:

This protocol is a representative example based on established procedures for the reduction of carboxylic acids using lithium aluminum hydride.[1][8] Researchers should adapt the scale and purification methods as needed.

Materials:

-

2-Fluoro-6-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (typically 1.5-2.0 equivalents) while cooling the flask in an ice bath.

-

Substrate Addition: A solution of 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup and is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.

-

Workup and Extraction: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether. The combined organic filtrates are then washed with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Fluoro-6-methylphenyl)methanol.

Self-Validation: The purity and identity of the synthesized compound must be confirmed through the spectroscopic methods detailed in the following section. The successful reduction is primarily indicated by the disappearance of the carboxylic acid proton signal in ¹H NMR and the carbonyl carbon signal in ¹³C NMR, and the appearance of the benzylic alcohol signals.

Spectroscopic Characterization

The structural elucidation of (2-Fluoro-6-methylphenyl)methanol is achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.9 - 7.3 | Multiplet | 3H |

| -CH₂-OH | ~4.7 | Singlet (or Doublet) | 2H |

| -CH₃ | ~2.3 | Singlet | 3H |

| -OH | Variable | Broad Singlet | 1H |

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region due to coupling with each other and with the fluorine atom.

-

Benzylic Protons (-CH₂-OH): These two protons are adjacent to the stereogenic center and the aromatic ring. They typically appear as a singlet, but can sometimes show as a doublet due to coupling with the hydroxyl proton, which can be observed in a dry solvent.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent. It usually appears as a broad singlet and can be exchanged with D₂O.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (in CDCl₃, referenced to the solvent peak at 77.16 ppm):

| Carbon | Chemical Shift (δ, ppm) |

| C-F | ~160 (Doublet, ¹JCF) |

| Aromatic Carbons | 120 - 140 |

| -C H₂OH | ~60 |

| -C H₃ | ~15 |

-

Fluorine-Bearing Carbon (C-F): The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly downfield.

-

Aromatic Carbons: The other five aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The carbons adjacent to the fluorine will also show coupling (²JCF, ³JCF).

-

Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 60 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group. The presence of strong C-O and C-F stretching bands further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (m/z):

-

[M]⁺: 140.06

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH) or water (-H₂O), and the formation of a stable tropylium-like cation.

Applications in Research and Development

(2-Fluoro-6-methylphenyl)methanol is a valuable intermediate in the synthesis of pharmacologically active compounds. For instance, it can be converted to the corresponding benzyl halide, which is a versatile electrophile for the introduction of the 2-fluoro-6-methylbenzyl moiety into various molecules. A United States patent describes the use of (2-fluoro-6-methylphenyl)methanol as a precursor in the synthesis of bicycloamine derivatives with potential therapeutic applications.[9] The specific substitution pattern can be crucial for optimizing the binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.

Safety and Handling

(2-Fluoro-6-methylphenyl)methanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Xia, J.-B., Zhu, C., & Chen, C. (2013). Visible Light-Promoted Direct Fluorination of Benzylic C-H Groups with a Fluorine Radical Donor. Journal of the American Chemical Society, 135(46), 17494–17500.

- Zhang, D., et al. (2009). A new synthetic route to polyfluorobenzyl alcohol. Journal of Fluorine Chemistry, 130(10), 938-941.

- Desroches, J., Champagne, P. A., Benhassine, Y., & Paquin, J.-F. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E: Formation of 1,1-Diarylmethanes and 1,1,1-Triarylmethanes Through Friedel-Crafts Benzylation. Organic & Biomolecular Chemistry, 13(9), 2243-2246.

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

- Wallner, F. K. (2005). Glycoconjugates: Solid-phase synthesis and biological applications.

- US Patent No. US20100331310A1. (2010).

-

ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

-

AbacipharmTech. (n.d.). (2-Fluoro-6-methylphenyl)methanol. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

-

Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- The Organic Chemistry Tutor. (2021, January 4). Reductions with Lithium Aluminum Hydride [Video]. YouTube.

- Hertkorn, N., et al. (2013).

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Fluoro-6-methylphenyl)methanol. Retrieved from [Link]

- European Patent Office. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

Sources

- 1. byjus.com [byjus.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (2-Fluoro-6-methylphenyl)methanol [myskinrecipes.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 478163-35-8|(2-Fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. US20100331310A1 - Bicycloamine derivatives - Google Patents [patents.google.com]

Spectroscopic Data for (2-Fluoro-6-methylphenyl)methanol: A Technical Guide for Researchers

Introduction

(2-Fluoro-6-methylphenyl)methanol is a substituted benzyl alcohol derivative of interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom and a methyl group ortho to the hydroxymethyl substituent, create a unique electronic and steric environment that can influence its reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Fluoro-6-methylphenyl)methanol, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that while this guide is built upon established spectroscopic principles and data from analogous structures, the presented spectra are predicted. Researchers should always verify their experimentally obtained data against these predictions.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the atoms in (2-Fluoro-6-methylphenyl)methanol are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for NMR assignments.

Caption: Predicted major fragmentation pathways for (2-Fluoro-6-methylphenyl)methanol in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or methanol. [1]2. Instrument Parameters (Gas Chromatography):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Instrument Parameters (Mass Spectrometry):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to (2-Fluoro-6-methylphenyl)methanol in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2-Fluoro-6-methylphenyl)methanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation and standardized experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound. By understanding the expected spectroscopic signatures, scientists can confidently verify the structure and purity of their samples, ensuring the integrity of their research.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-6-methylbenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methylbenzyl alcohol is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern, featuring both fluorine and methyl groups ortho to the hydroxymethyl function, imparts unique conformational and electronic properties that are highly sought after in the design of novel bioactive molecules and functional materials. This guide provides an in-depth analysis of the prevalent synthetic strategies for its preparation, offering a rationale for methodological choices. A detailed, field-proven protocol for a reliable synthetic route is presented, alongside comprehensive characterization data, purification techniques, and critical safety considerations to ensure reproducible and safe execution.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-fluoro-6-methylbenzyl alcohol can be approached from several distinct precursors. The choice of strategy is often dictated by the availability and cost of starting materials, desired scale, and the laboratory's capabilities for handling specific classes of reagents. The three primary and most logical routes originate from the corresponding benzoic acid, benzaldehyde, or via directed ortho-lithiation.

-

Route A: Reduction of 2-Fluoro-6-methylbenzoic Acid: This is a robust and highly reliable method. Carboxylic acids are generally stable, readily available, and less prone to side reactions like cannizzaro or aldol reactions compared to aldehydes.[1][2][3][4][5] However, the reduction of a carboxylic acid to an alcohol requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃•THF), as milder agents like sodium borohydride (NaBH₄) are generally ineffective. The handling of these potent reductants necessitates stringent anhydrous conditions and specific safety protocols.

-

Route B: Reduction of 2-Fluoro-6-methylbenzaldehyde: This pathway offers the advantage of using milder and safer reducing agents.[6] Sodium borohydride (NaBH₄) is highly effective for the chemoselective reduction of aldehydes in the presence of many other functional groups.[7][8] The reaction is typically fast, high-yielding, and procedurally simple, often running at room temperature in alcoholic solvents. The primary challenge can be the stability and availability of the aldehyde precursor, which may be more expensive or prone to oxidation.

-

Route C: Directed ortho-Lithiation: This represents a more advanced approach, typically starting from 1-fluoro-3-methylbenzene. In this strategy, an organolithium reagent, such as n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring. The fluorine atom is a modest ortho-directing group, and its effect, combined with the methyl group's influence, can be leveraged to achieve regioselective lithiation.[9][10] The resulting aryllithium intermediate is then quenched with an appropriate electrophile, such as anhydrous formaldehyde or N,N-dimethylformamide (DMF) followed by reduction, to install the hydroxymethyl group. This route is powerful for creating substituted aromatics but requires expertise in handling highly pyrophoric organolithium reagents under a strictly inert atmosphere.[11][12][13]

Caption: Primary synthetic routes to 2-fluoro-6-methylbenzyl alcohol.

Recommended Synthetic Protocol: Reduction of 2-Fluoro-6-methylbenzoic Acid

This section details the reduction of 2-fluoro-6-methylbenzoic acid using lithium aluminum hydride (LiAlH₄). This method was selected for its high efficiency and reliability, starting from a common and stable precursor.

Causality Behind Experimental Choices:

-

Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal solvent as it is an ether that is relatively inert to LiAlH₄ and effectively solubilizes the intermediate aluminum alkoxide species. It must be rigorously dried, as any trace of water will violently quench the hydride reagent.

-

Reagent (LiAlH₄): As a potent hydride source, LiAlH₄ is necessary to reduce the carboxylic acid functional group, which is unreactive towards milder borohydride reagents.

-

Temperature Control (0 °C to Reflux): The initial addition of the benzoic acid to the LiAlH₄ slurry is performed at 0 °C to moderate the highly exothermic initial reaction. The subsequent reflux ensures the reaction proceeds to completion.

-

Workup Procedure (Fieser Method): The sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water is a classic and highly effective procedure for quenching LiAlH₄ reactions. This method, often called the Fieser workup, is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the isolation of the product.

Step-by-Step Methodology

-

Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry argon or nitrogen. The flask is equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet at the top), and a pressure-equalizing dropping funnel fitted with a rubber septum.

-

Reagent Charging: The flask is charged with lithium aluminum hydride (1.2 equivalents) as a powder or solution. Anhydrous tetrahydrofuran (THF) is cannulated into the flask to create a slurry (approx. 0.5 M concentration relative to LiAlH₄). The slurry is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: 2-Fluoro-6-methylbenzoic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in a separate dry flask and transferred to the dropping funnel via cannula. This solution is then added dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is slowly warmed to room temperature. The mixture is then heated to reflux using a heating mantle and maintained at reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction flask is cooled back down to 0 °C in an ice-water bath. The reaction is cautiously quenched by the sequential, dropwise addition of:

-

'X' mL of water (where X = grams of LiAlH₄ used).

-

'X' mL of 15% (w/v) aqueous sodium hydroxide solution.

-

'3X' mL of water. This sequence should transform the grey slurry into a white, granular precipitate of aluminum salts.

-

-

Isolation and Purification: The mixture is stirred at room temperature for 30 minutes, after which the solids are removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are concentrated in vacuo to yield the crude 2-fluoro-6-methylbenzyl alcohol.

-

Final Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the final product as a pure liquid or low-melting solid.

Caption: Step-by-step workflow for the LiAlH₄ reduction protocol.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 2-fluoro-6-methylbenzyl alcohol. Below are the expected analytical data.

| Analysis Technique | Expected Data/Observation |

| Appearance | Colorless liquid or white low-melting solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.20-7.00 (m, 2H, Ar-H), δ ~6.90 (t, 1H, Ar-H), δ 4.80 (s, 2H, -CH₂OH), δ 2.40 (s, 3H, Ar-CH₃), δ ~1.80 (br s, 1H, -OH). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~161 (d, J ≈ 245 Hz, C-F), δ ~138 (d, J ≈ 5 Hz), δ ~129 (d, J ≈ 15 Hz), δ ~128 (d, J ≈ 3 Hz), δ ~124 (d, J ≈ 15 Hz), δ ~114 (d, J ≈ 22 Hz), δ ~60 (CH₂OH), δ ~15 (CH₃). Note: Chemical shifts and coupling constants (J) are approximate. |

| IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2920, 2860 (Aliphatic C-H stretch), 1610, 1470 (Ar C=C stretch), 1250 (C-F stretch), 1030 (C-O stretch). |

| Mass Spec. (EI) m/z | 140 (M⁺), 123 (M⁺ - OH), 122 (M⁺ - H₂O), 94. |

Critical Safety Considerations

Executing this synthesis requires strict adherence to safety protocols, particularly when handling pyrophoric and water-reactive reagents.

-

Organolithium Reagents (e.g., n-BuLi): If pursuing Route C, n-BuLi must be handled under a strictly inert atmosphere (argon or nitrogen) in a fume hood or glovebox.[14] It is pyrophoric and will ignite on contact with air.[15] All glassware and solvents must be scrupulously dried.[11] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[12][16] Never work alone when handling these reagents.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ powder can ignite in moist air and reacts violently with water, releasing flammable hydrogen gas. Handle only in a fume hood and away from water sources. Use Class D fire extinguishers for metal hydride fires; do not use water or CO₂ extinguishers . The quenching procedure is highly exothermic and must be performed slowly and with adequate cooling.

-

Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides upon storage and exposure to air. Always use from a freshly opened container or a still, and never distill to dryness.

This guide provides a comprehensive framework for the successful and safe synthesis of 2-fluoro-6-methylbenzyl alcohol. By understanding the causality behind the chosen synthetic route and adhering to the detailed protocols and safety measures, researchers can reliably produce this valuable compound for their scientific endeavors.

References

- MilliporeSigma. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices.

- Google Patents. (n.d.). Process for the purification of benzyl alcohol. US3523978A.

- ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development.

- UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.

- NIH National Library of Medicine. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.

- University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

- PrepChem.com. (n.d.). Preparation of benzyl alcohol.

- Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.

- ChemicalBook. (2025). 2-Fluoro-6-methylbenzoic acid | 90259-27-1.

- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS 90259-27-1.

- Google Patents. (n.d.). Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols. DE3714602A1.

- Oakwood Chemical. (n.d.). 2-Fluoro-6-methylbenzoic acid.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum.

- Oakwood Chemical. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzyl alcohol.

- PubChem. (n.d.). 2-Fluoro-6-methylbenzaldehyde. CID 14170517.

- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. CID 13478132.

- University of Rochester. (2003). Directed (ortho) Metallation. Lithium Link.

- HETEROCYCLES. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Vol. 91, No. 3.

- PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. CID 87921.

- ChemicalBook. (n.d.). 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum.

- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.

- Pearson. (n.d.). What alcohols are obtained from the reduction of the following compounds with sodium borohydride?.

- ResearchGate. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.

Sources

- 1. ossila.com [ossila.com]

- 2. 2-Fluoro-6-methylbenzoic acid | 90259-27-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]

- 5. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-6-methylbenzaldehyde | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 8. What alcohols are obtained from the reduction of the following co... | Study Prep in Pearson+ [pearson.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. jk-sci.com [jk-sci.com]

- 16. ehs.uci.edu [ehs.uci.edu]

The Dichotomous Reactivity of Ortho-Fluoro Substituted Benzyl Alcohols: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

Fluorine-containing organic molecules are of paramount importance in modern drug development and materials science, offering unique modulations of metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, ortho-fluoro substituted benzyl alcohols represent a class of substrates with particularly nuanced and powerful reactivity. The proximity of the fluorine atom to the benzylic alcohol moiety introduces a fascinating interplay of electronic, steric, and hydrogen-bonding effects that can be strategically exploited for complex molecular synthesis. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these compounds. We will dissect the mechanistic underpinnings of the ortho-fluoro substituent effect and illustrate its practical application in key synthetic transformations, including oxidation, nucleophilic substitution, and directed metalation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of ortho-fluoro benzyl alcohols in their synthetic endeavors.

The Mechanistic Core: Understanding the Ortho-Fluoro Substituent Effect

The chemical behavior of a 2-fluorobenzyl alcohol is fundamentally dictated by the unique properties of the fluorine atom positioned at the C2 position. Unlike its isomeric counterparts or other halogenated analogs, the ortho-fluoro substituent exerts a profound, localized influence on the adjacent benzylic carbinol center.

Electronic and Steric Landscape

Fluorine is the most electronegative element, imparting a strong electron-withdrawing effect through the sigma framework (inductive effect, -I). This effect polarizes the C-F bond and reduces the electron density of the aromatic ring and, critically, the benzylic carbon. This electronic perturbation has a direct consequence on reaction pathways involving the formation of charged intermediates. For instance, any reaction proceeding through a benzylic carbocation (SN1-type mechanism) will be inherently disfavored, as the inductive pull of the ortho-fluorine destabilizes the developing positive charge.[3][4]

While fluorine is the smallest halogen, its placement at the ortho position introduces a degree of steric hindrance that can influence the trajectory of incoming reagents and modulate the stability of transition states.[5]

The Defining Feature: Intramolecular Hydrogen Bonding (IMHB)

A key feature distinguishing ortho-fluoro benzyl alcohols is the potential for a weak, non-covalent intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the lone pair of the fluorine atom (O-H···F-C).[6][7][8] This interaction locks the hydroxymethyl group into a preferred conformation, influencing its ground-state energy and accessibility. This seemingly subtle interaction can have significant downstream consequences on reactivity, affecting the acidity of the hydroxyl proton and the overall stereoelectronic environment of the reactive center.

Caption: Intramolecular Hydrogen Bond (IMHB) in 2-fluorobenzyl alcohol.

Exploiting the Ortho-Fluoro Effect in Key Synthetic Transformations

Understanding the foundational principles allows chemists to strategically design reactions that harness the unique properties of these substrates. This section details field-proven methodologies for several critical transformations.

Oxidation to Aldehydes

The selective oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. For 2-fluorobenzyl alcohol, this transformation proceeds efficiently with a variety of reagents. The electron-withdrawing nature of fluorine can sometimes influence reaction rates, but high yields are readily achievable under appropriate conditions.[9][10]

Data Presentation: Comparison of Oxidation Protocols

| Oxidizing Agent/System | Solvent | Temp. (°C) | Yield (%) | Reference |

| Graphite Oxide / Sonication | Acetonitrile | RT | 92 | |

| Quinolinium Fluorochromate (QFC) | DMSO | RT | High | [9] |

| Benzimidazolium Fluorochromate | Acetic Acid/Water | 35 | High | [11] |

| Carbon Nanotubes / PMS | Acetonitrile | 60 | >80 | [10] |

Experimental Protocol: Oxidation using Graphite Oxide

This protocol is chosen for its mild, non-metallic, and environmentally benign conditions.

-

Preparation: In a 50 mL round-bottom flask, add 2-fluorobenzyl alcohol (1.0 mmol, 126.1 mg).

-

Solvent & Reagent Addition: Add acetonitrile (10 mL) followed by graphite oxide (100 mg).

-

Reaction: Immerse the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Work-up: Upon completion (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove the graphite oxide. Wash the celite pad with additional acetonitrile (2 x 5 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-fluorobenzaldehyde can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity.

-

Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS, comparing spectra to known standards. The expected yield is typically >90%.

Nucleophilic Substitution via Hydroxyl Activation

Direct displacement of the hydroxyl group is unfeasible due to its poor leaving group nature (OH⁻). Therefore, activation is a mandatory first step. Given the electronic destabilization of a potential carbocation by the ortho-fluorine, SN2 pathways are strongly favored. This requires converting the -OH into a better leaving group, such as a tosylate or a halide.[12]

Caption: Mechanism of Directed ortho-Metalation (DoM) of 2-fluorobenzyl alcohol.

Experimental Protocol: DoM and Carboxylation [13]

-

Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Add 2-fluorobenzyl alcohol (5.0 mmol, 0.63 g) and anhydrous THF (25 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (2.2 equivalents, 11.0 mmol, e.g., 4.4 mL of a 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. The first equivalent deprotonates the alcohol; the second deprotonates the C6 position. The choice of excess base ensures complete dianion formation.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench: Bubble dry CO₂ gas (from a cylinder or subliming dry ice) through the solution for 30 minutes. A white precipitate will form.

-

Warming & Quench: Allow the mixture to warm slowly to room temperature. Quench by adding 2 M aqueous HCl (20 mL) until the solution is acidic (pH ~1-2).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the resulting crude carboxylic acid by recrystallization or silica gel chromatography. Confirm the structure of 2-fluoro-6-(hydroxymethyl)benzoic acid by NMR and mass spectrometry.

Summary and Outlook

The ortho-fluoro substituent on a benzyl alcohol is not a passive spectator but an active controller of reactivity. It electronically disfavors cationic intermediates, promotes SN2 pathways, and enables powerful regioselective functionalization through directed metalation. The ability to engage in intramolecular hydrogen bonding provides a conformational constraint that further differentiates its chemistry. For professionals in drug development, mastering these reactivity patterns is crucial. The 2-fluorobenzyl alcohol scaffold allows for the precise installation of fluorine—a key element for metabolic blocking—while providing multiple handles (the alcohol and the aromatic ring) for subsequent diversification to build molecular complexity and explore structure-activity relationships. Future research will likely focus on developing enantioselective versions of these transformations and expanding the scope of compatible electrophiles and nucleophiles, further cementing the role of these versatile building blocks in modern chemical synthesis.

References

-

Title: In Situ Activation of Benzyl Alcohols with XtalFluor-E Source: The Royal Society of Chemistry (2014) URL: [Link]

-

Title: Fluoro- or Trifluoromethyl-Substituted Benzyl and Phenethyl Alcohols: Substrates for Metal-Mediated Site-Selective Functionalization Source: ResearchGate (Request PDF) URL: [Link]

- Source: Google Patents (EP1114809A1)

-

Title: Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: The chemical structure of 2-fluorobenzyl alcohol Source: ResearchGate URL: [Link]

-

Title: 2-Fluorobenzylic alcohol Source: PubChem (NIH) URL: [Link]

-

Title: 2-Fluorobenzyl alcohol Source: NIST WebBook URL: [Link]

-

Title: Substituted benzylic alcohol synthesis by addition (C-C coupling) Source: Organic Chemistry Portal URL: [Link]

-

Title: Benzylic C(sp3)–H fluorination Source: PMC (NIH) URL: [Link]

- Source: Google Patents (JP2005508890A)

-

Title: Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL: [Link]

-

Title: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides Source: Chemistry LibreTexts URL: [Link]

-

Title: (PDF) Benzylic C(sp3)–H fluorination Source: ResearchGate URL: [Link]

-

Title: Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black Source: RSC Publishing URL: [Link]

-

Title: A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment Source: In the η2-nitrile complexes... URL: [Link]

-

Title: Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation Source: MDPI URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols Source: MDPI URL: [Link]

-

Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions Source: MDPI URL: [Link]

-

Title: Directed ortho metalation Source: Wikipedia URL: [Link]

-

Title: Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch Source: PMC (NIH) URL: [Link]

-

Title: 12.6 Substitution Reactions of Alcohols Source: YouTube (Chad's Prep) URL: [Link]

-

Title: Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium fluorochromate Source: ResearchGate (Request PDF) URL: [Link]

-

Title: Benzyl fluoride synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]

-

Title: Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine Source: PMC (NIH) URL: [Link]

-

Title: Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation Source: ACS Publications URL: [Link]

-

Title: Directed ortho Metalation Source: Andrew G. Myers Research Group (Harvard) URL: [Link]

-

Title: Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate Source: SciSpace (typeset.io) URL: [Link]

-

Title: Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides Source: The University of Northern Colorado (Digital UNC) URL: [Link]

-

Title: Directed (ortho) Metallation Source: N/A URL: [Link]

-

Title: Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: MDPI URL: [Link]

Sources

- 1. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. researchgate.net [researchgate.net]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. scispace.com [scispace.com]

- 12. digscholarship.unco.edu [digscholarship.unco.edu]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of (2-Fluoro-6-methylphenyl)methanol

Abstract: (2-Fluoro-6-methylphenyl)methanol is a substituted benzyl alcohol derivative utilized in various synthetic pathways within pharmaceutical and materials science research. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides an in-depth analysis of the chemical stability of (2-Fluoro-6-methylphenyl)methanol, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the long-term purity and reactivity of the compound for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

(2-Fluoro-6-methylphenyl)methanol, a white to off-white crystalline solid, belongs to the benzylic alcohol class of organic compounds.[1] Its structure, featuring a hydroxylmethyl group flanked by fluorine and methyl substituents on the aromatic ring, dictates its reactivity and stability profile. The benzylic alcohol moiety is the primary site of chemical vulnerability, while the fluoro and methyl groups modulate the electronic properties of the aromatic system. Understanding these structural characteristics is fundamental to predicting potential degradation and designing effective preservation strategies.

Table 1: Physicochemical Properties of (2-Fluoro-6-methylphenyl)methanol

| Property | Value | Source(s) |

| CAS Number | 478163-35-8 | [1][2][3] |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Predicted Boiling Point | 220.9 ± 25.0 °C | [1] |

| Predicted Density | 1.132 ± 0.06 g/cm³ | [1] |

Chemical Stability and Core Degradation Pathways

The principal threat to the stability of (2-Fluoro-6-methylphenyl)methanol under typical laboratory conditions is not the robust carbon-fluorine bond, but rather the susceptibility of the benzylic alcohol group to oxidation.[4]

Primary Degradation Pathway: Oxidation to 2-Fluoro-6-methylbenzaldehyde

The conversion of the primary alcohol to the corresponding aldehyde is the most common degradation route. This transformation is consistent with the known reactivity of benzylic alcohols, which are readily oxidized.[5][6] The reaction can be initiated or accelerated by several factors:

-

Atmospheric Oxygen: The presence of O₂ is a key driver of oxidation, which can occur slowly over time even without catalysts.[5][7]

-

Light (Photochemical Oxidation): Exposure to light, particularly in the UV spectrum, can promote the formation of radical species that facilitate aerobic oxidation.[5][7]

-

Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

-

Trace Metal Impurities: Contaminants can act as catalysts, significantly accelerating the degradation process.[8][9]

The electron-donating nature of the ortho-methyl group may slightly enhance the rate of oxidation, while the electron-withdrawing fluorine atom may have a modest counteracting effect.[5] The net result is a compound that should be considered sensitive to atmospheric exposure over long-term storage.

Figure 1: Primary oxidative degradation pathway.

Comprehensive Storage Protocols

The fundamental objective for storing (2-Fluoro-6-methylphenyl)methanol is to mitigate the risk of oxidation by controlling the storage environment. This involves the exclusion of air, moisture, and light.

Short-Term Storage (Days to Weeks)

For routine laboratory use, store the compound in a tightly sealed, opaque or amber glass container in a cool, dry, and dark location such as a laboratory cabinet. The container should have minimal headspace to reduce the amount of trapped air.

Long-Term Storage (Months to Years)

For archival purposes or infrequent use, a more rigorous protocol is mandatory to ensure chemical purity. The gold standard is storage under a dry, inert atmosphere.

-

Inert Atmosphere: The container should be purged with a dry, inert gas like Argon or Nitrogen to displace all atmospheric oxygen and moisture.[10][11] Argon is often preferred due to its higher density, which provides a more stable blanket over the compound.

-

Container: Use a high-quality glass vial or flask with a PTFE-lined cap or, ideally, a septum-sealed container designed for air-sensitive reagents, such as an Aldrich Sure/Seal™ bottle.[12][13] This allows for the removal of material via syringe without compromising the inert atmosphere.

-

Temperature: While the compound is stable at room temperature when properly sealed, storage in a refrigerator (2-8 °C) can further slow any potential degradation.[1] If refrigerated, the container must be allowed to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[11]

Table 2: Recommended Storage Conditions Summary

| Parameter | Short-Term Storage | Long-Term Storage (Best Practice) | Rationale |

| Atmosphere | Ambient (in sealed container) | Dry Argon or Nitrogen | Prevents oxidation by excluding O₂.[10] |

| Temperature | Ambient, cool location | 2-8 °C or Ambient | Reduces kinetic rate of degradation.[11] |

| Container | Tightly sealed amber glass | Septum-sealed vial/flask | Prevents light exposure and allows inert atmosphere handling.[12] |

| Location | Dry, dark cabinet | Designated reagent storage | Protects from light and moisture.[14][15] |

Safe Handling and Dispensing Workflow

Handling (2-Fluoro-6-methylphenyl)methanol requires techniques designed to prevent atmospheric exposure. The use of an inert atmosphere glove box is ideal.[16] When a glove box is unavailable, standard air-free techniques using a Schlenk line or a simple inert gas manifold are effective.[12][16]

Protocol: Syringe Transfer from a Septum-Sealed Container

This protocol describes the standard method for dispensing an air-sensitive reagent from a Sure/Seal™ bottle or a similar septum-capped vial.

Equipment:

-

Septum-sealed vial of (2-Fluoro-6-methylphenyl)methanol (dissolved in a suitable anhydrous solvent if a solution is required).

-

Source of dry Argon or Nitrogen with a needle adapter.

-

Two sterile, dry needles (e.g., 18-21 gauge).

-

One sterile, dry syringe of appropriate volume.

-

Clean, dry receiving flask, sealed with a septum.

Procedure:

-

Prepare Receiving Flask: The receiving flask should be oven-dried or flame-dried under vacuum and backfilled with inert gas.[12]

-

Establish Inert Gas Inlet: Puncture the septum of the reagent vial with a needle connected to the inert gas line. This creates a positive pressure, preventing air ingress.

-

Purge Syringe: Draw inert gas into the syringe and expel it three times to ensure the syringe is free of air and moisture.

-

Withdraw Reagent: Puncture the septum of the reagent vial with the purged syringe needle. The positive pressure in the vial will often help fill the syringe. Withdraw the desired volume of the solution.

-

Transfer Reagent: Transfer the syringe to the receiving flask and inject the reagent.

-

Disengage: Remove the syringe from the receiving flask, followed by the inert gas inlet needle. For the reagent vial, remove the dispensing syringe needle first, then the inert gas needle. Replace the protective outer cap on the reagent bottle.[12]

Figure 2: Workflow for handling air-sensitive reagents.

Conclusion

The long-term stability of (2-Fluoro-6-methylphenyl)methanol is primarily dictated by its sensitivity to aerobic oxidation at the benzylic alcohol position. While stable as a solid for short periods when properly sealed, ensuring its purity and reactivity for demanding synthetic applications requires stringent adherence to air-free storage and handling protocols. Storing the compound under a dry inert atmosphere (Argon or Nitrogen) in a tightly sealed container is the most critical measure for its preservation. By implementing the technical guidelines outlined in this document, researchers can effectively maintain the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

-

He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]

-

Karami, B., Ghasemi, S., & Farahi, M. (2014). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1120-1126. [Link]

-

He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

-

Zhang, Y., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]

-